2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2-chlorophenyl)acetamide
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Overview
Description
2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2-chlorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields This compound features a pyridazinone core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2-chlorophenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazinone Core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Acetylamino Group: This step involves acetylation of the amino group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Attachment of the Ethyl Group: Alkylation reactions using ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Chlorophenyl Acetamide Formation: This involves the reaction of 2-chloroaniline with acetic anhydride to form the acetamide derivative, which is then coupled with the pyridazinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming corresponding alcohols or ketones.
Reduction: Reduction of the pyridazinone core can lead to the formation of dihydropyridazinone derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydropyridazinone derivatives.
Substitution: Formation of various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism of action of 2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2-chlorophenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyridazinone core suggests potential inhibition of certain enzymes, while the acetylamino and chlorophenyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[3-(acetylamino)-4-methylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2-chlorophenyl)acetamide
- 2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2-bromophenyl)acetamide
- 2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2-fluorophenyl)acetamide
Uniqueness
The unique combination of the acetylamino, ethyl, and chlorophenyl groups in 2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2-chlorophenyl)acetamide provides distinct chemical properties and potential biological activities that may not be present in similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[3-(3-acetamido-4-ethylphenyl)-6-oxopyridazin-1-yl]-N-(2-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3/c1-3-15-8-9-16(12-20(15)24-14(2)28)18-10-11-22(30)27(26-18)13-21(29)25-19-7-5-4-6-17(19)23/h4-12H,3,13H2,1-2H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMCBUMGMBIDAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3Cl)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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